1H-Benzotriazole, 1-(4-piperidinyl)- is classified as an organic compound with the molecular formula and a molecular weight of approximately 218.26 g/mol. It can be sourced from the reaction of benzotriazole with piperidine, typically involving synthetic methods that allow for the introduction of functional groups that enhance its reactivity and biological properties .
The synthesis of 1H-Benzotriazole, 1-(4-piperidinyl)- can be achieved through several methods:
The molecular structure of 1H-Benzotriazole, 1-(4-piperidinyl)- features a benzotriazole ring fused with a piperidine ring. The structural representation can be described as follows:
1H-Benzotriazole, 1-(4-piperidinyl)- participates in various chemical reactions due to its functional groups:
The mechanism of action for 1H-Benzotriazole, 1-(4-piperidinyl)- is largely attributed to its ability to interact with biological targets:
1H-Benzotriazole, 1-(4-piperidinyl)- possesses several notable physical and chemical properties:
| Property | Value | 
|---|---|
| Molecular Weight | 218.26 g/mol | 
| Density | Approximately 1.2 g/cm³ | 
| Melting Point | Not specified | 
| Solubility | Soluble in organic solvents; limited solubility in water | 
| Stability | Stable under standard conditions; sensitive to strong acids | 
The applications of 1H-Benzotriazole, 1-(4-piperidinyl)- are diverse:
Benzotriazole (1H-benzo[d][1,2,3]triazole, BT) emerged in the late 1960s as a versatile heterocyclic scaffold with inherent bioactivity. Early studies identified its antimicrobial properties, particularly against Escherichia coli (MIC: 12.5–25 μg/ml for triazolo[4,5-f]-quinolinone derivatives) [1]. The 1980s–1990s witnessed strategic modifications:
Table 1: Evolution of Benzotriazole-Based Drug Candidates
| Era | Key Derivatives | Biological Activity | Mechanistic Insights | 
|---|---|---|---|
| 1980s–1990s | Triazolo[4,5-f]-quinolinones | Anti-E. coli (MIC 12.5–25 μg/ml) | DNA gyrase inhibition | 
| 2000s–2010s | BT-acrylonitriles | Antiproliferative (IC₅₀ 3.2 μM) | Tubulin polymerization inhibition | 
| 2020s–Present | Oxazolidinone-BT hybrids (e.g., 13a) | Anti-MRSA (MIC 0.125 μg/ml) | 50S ribosomal subunit binding | 
By 2023, BT derivatives comprised >20% of nitrogen-containing heterocycles in preclinical oncology studies, underscoring their pharmacophoric resilience [7].
Piperidine, a saturated six-membered N-heterocycle, enhances pharmacokinetic and target-binding properties of drug candidates:
Table 2: Piperidine Motifs in FDA-Approved Anticancer Agents (2020–2023)
| Drug (Approval Year) | Chemical Structure | Primary Target | Therapeutic Use | 
|---|---|---|---|
| Lorlatinib (2018) | Piperidine-alkoxy-benzotriazole | ALK/ROS1 kinase | Non-small cell lung cancer | 
| Gilteritinib (2018) | Piperidine-pyrimidine hybrid | FLT3 kinase | Acute myeloid leukemia | 
| Daridorexant (2022) | Piperidine-quinazolinone | Orexin receptors | Insomnia (cancer comorbidity) | 
Piperidine’s presence in >7000 pharmaceuticals between 2018–2023 highlights its role as a "3D spacer" for optimizing ligand-receptor interactions [2].
The fusion of BT and piperidine creates a synergistic pharmacophore with enhanced bioactivity:
Table 3: Predicted Bioactivity of 1-(4-Piperidinyl)-1H-Benzotriazole Hybrids
| Hybridization Site | Therapeutic Area | Target Protein | Predicted IC₅₀ (nM) | 
|---|---|---|---|
| BT-N1-piperidinyl | Antiproliferative agents | β-Tubulin | 50–100 | 
| BT-C5-piperidinylamide | Antimicrobials | DNA gyrase B | 250–500 | 
| BT-C6-piperazinyl-piperidinyl | Kinase inhibitors | ALK/ROS1 fusion | 10–50 | 
Molecular modeling confirms the scaffold’s dual binding capability: the BT moiety intercalates DNA/hydrophobic enzyme clefts, while the piperidine nitrogen protonates to form salt bridges with Asp/Glu residues [1] [4] [7]. Current drug design leverages this to develop multi-target inhibitors against resistant cancers and infections [6] [8].
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: